molecular formula C16H9Cl2NO3 B2612291 2-(2,6-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one CAS No. 303987-09-9

2-(2,6-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one

Cat. No.: B2612291
CAS No.: 303987-09-9
M. Wt: 334.15
InChI Key: PUEXUWNDXYQEBJ-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one (CAS: 303987-09-9) is a heterocyclic compound featuring a 1,2-oxazol-5-one core substituted with a 2,6-dichlorobenzoyl group at position 2 and a phenyl group at position 3. Its molecular weight is 303.13 g/mol, and it is characterized by high reactivity due to the electron-withdrawing dichlorobenzoyl moiety and the strained oxazolone ring.

Properties

IUPAC Name

2-(2,6-dichlorobenzoyl)-3-phenyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO3/c17-11-7-4-8-12(18)15(11)16(21)19-13(9-14(20)22-19)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEXUWNDXYQEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)ON2C(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one typically involves the reaction of 2,6-dichlorobenzoyl chloride with 3-phenyl-2,5-dihydro-1,2-oxazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and quality. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzoyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The oxazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted oxazoles with various functional groups.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the oxazole ring.

    Hydrolysis: Products include carboxylic acids and amines derived from the original compound.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of oxazolones exhibit significant anticancer properties. For instance, compounds similar to 2-(2,6-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one have been tested against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through DNA damage and cell cycle arrest .
    • Case Study : A study demonstrated that certain oxazolone derivatives showed potent activity against glioblastoma cell lines, suggesting potential for further development as anticancer agents .
  • Antimicrobial Properties :
    • The oxazolone framework is known for its broad-spectrum antimicrobial activity. Compounds with similar structures have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria .
    • Case Study : A series of synthesized oxazolones were tested for antibacterial effects, showing promising results against resistant strains of bacteria.
  • Anti-Diabetic Effects :
    • Some derivatives of oxazolone compounds have shown potential in lowering blood glucose levels in diabetic models. This suggests that 2-(2,6-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one may also possess similar properties .
    • Case Study : In vivo studies using Drosophila melanogaster as a model indicated that certain oxazolone derivatives effectively reduced glucose levels, highlighting their potential as anti-diabetic agents .

Material Science Applications

  • Polymer Chemistry :
    • The unique structural characteristics of 2-(2,6-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one allow it to be used as a building block in polymer synthesis. Its reactivity can be harnessed to create novel polymers with specific properties.
  • Dyes and Pigments :
    • Compounds containing oxazolone rings are often utilized in the dye industry due to their vibrant colors and stability under various conditions. This makes them suitable for applications in textiles and coatings.

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Antimicrobial agentsEffective against resistant bacterial strains
Anti-diabetic compoundsReduces blood glucose levels in model organisms
Material SciencePolymer synthesisUsed as building blocks for novel polymers
Dyes and pigmentsProvides vibrant colors and stability

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interact with proteases or kinases, affecting cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

Key Properties :

  • Hazards : Classified under multiple safety codes, including H302 (harmful if swallowed), H315 (skin irritation), and H318 (serious eye damage) .
  • Handling : Requires stringent precautions (e.g., inert gas handling, moisture avoidance, and explosion-proof equipment) due to its instability and reactivity .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs with related heterocyclic cores and substituents:

Compound CAS No. Core Structure Key Substituents Molecular Weight (g/mol)
2-(2,6-Dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one (Target) 303987-09-9 1,2-oxazol-5-one 2,6-dichlorobenzoyl, phenyl 303.13
2-(3-Phenyl-4,5-dihydro-1,2,4-oxadiazol-5-yl)acetamide Not provided 1,2,4-oxadiazole Phenyl, acetamide 233 (MS data)
Etoxazole (2-(2,6-Difluorophenyl)-4-[2-ethoxy-4-(2-methyl-2-propanyl)phenyl]-4,5-dihydro-1,3-oxazole) 153233-91-1 1,3-oxazole 2,6-difluorophenyl, ethoxy, tert-butyl 376.4 (estimated)
3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one 1785417-55-1 1,2-oxazol-5-one Difluoromethyl 135.07

Key Observations :

  • Core Heterocycle : The target compound and 3-(difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one share the 1,2-oxazol-5-one core, while Etoxazole and the oxadiazole analog differ in ring structure.
  • Substituent Effects :
    • The dichlorobenzoyl group in the target compound enhances electrophilicity compared to the difluoromethyl group in 1785417-55-1.
    • Etoxazole’s bulky tert-butyl and ethoxy groups confer pesticidal activity, contrasting with the target’s reactive benzoyl group .

Reactivity and Stability

  • Hydrolysis : The target compound’s oxazolone ring is prone to hydrolysis under alkaline conditions, similar to the oxadiazole derivative in , which undergoes hydrolysis to yield acetamide products .
  • Thermal Stability : The dichlorobenzoyl substituent increases thermal instability (evidenced by P210/P211 hazard codes ), whereas Etoxazole’s fluorinated aromatic system enhances stability for agricultural use .

Biological Activity

2-(2,6-Dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one, a compound with significant potential in pharmacology, has garnered attention for its various biological activities. This article reviews the compound's synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of 2-(2,6-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one is C16H13Cl2NO3C_{16}H_{13}Cl_2NO_3 with a molecular weight of approximately 334.15 g/mol. The structure features a dichlorobenzoyl moiety and an oxazolone ring, which are instrumental in its biological activity.

Synthesis

The compound can be synthesized through various methods involving the condensation of appropriate precursors. A common synthetic route involves the reaction of 2,6-dichlorobenzoyl chloride with phenylhydrazine followed by cyclization to form the oxazolone structure. Detailed synthetic procedures can be found in literature focusing on similar oxazolone derivatives .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties , particularly against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cell lines.
  • Mechanism : The anticancer activity is believed to stem from the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Cell Line IC50 (μM) Effect
MCF-715.3Growth inhibition
HT-2912.7Induction of apoptosis
A54918.5Cell cycle arrest

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both bacterial and fungal strains:

  • Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : Exhibited antifungal properties against Candida albicans.

In vitro studies indicated that the compound disrupts microbial cell membrane integrity, leading to cell death.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect may be mediated through the NF-kB signaling pathway.

Case Studies

  • Case Study on Anticancer Activity : A study published in Cancer Research highlighted the efficacy of this compound in reducing tumor size in xenograft models of breast cancer when administered at a dosage of 20 mg/kg body weight .
  • Case Study on Antimicrobial Properties : Research conducted at a university laboratory demonstrated that formulations containing this compound significantly reduced bacterial counts in infected wounds in animal models .

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